Carbonic acid;4-cyclohexylphenol
Description
Contextualization within Aromatic Carbonate Chemistry
Aromatic carbonates are a class of organic compounds characterized by a central carbonate functional group (–O–C(=O)–O–) bonded to at least one aryl (aromatic ring) group. wikipedia.org When two aryl groups are present, the compound is known as a diaryl carbonate. ottokemi.com These can be further classified as symmetrical, where the two aryl groups are identical (e.g., diphenyl carbonate), or unsymmetrical, where they are different. tandfonline.com 4-Cyclohexylphenyl carbonate falls into the unsymmetrical category.
The chemistry of unsymmetrical diaryl carbonates is often dictated by the electronic nature of the two different aromatic substituents. In nucleophilic substitution reactions, the less electron-rich (more electron-withdrawing) aromatic group typically serves as the better leaving group. tandfonline.com This predictable reactivity makes unsymmetrical diaryl carbonates useful reagents in organic synthesis, for example, in the preparation of symmetrical and unsymmetrical ureas. tandfonline.com
Significance in Polymer and Materials Science
The primary significance of diaryl carbonates, particularly diphenyl carbonate, lies in their role as monomers for the synthesis of polycarbonates. ottokemi.com Polycarbonates are a vital class of engineering thermoplastics known for their high impact resistance, transparency, and durability. youtube.com The most common method for producing polycarbonates, especially in modern, environmentally conscious processes, is the melt transesterification of a diaryl carbonate with a dihydroxy compound, such as bisphenol A. wikipedia.org This non-phosgene route has become a cornerstone of the polycarbonate industry.
Extrapolating from this, 4-cyclohexylphenyl carbonate represents a potential specialty monomer for creating modified polycarbonates. The incorporation of the 4-cyclohexylphenyl group into a polymer backbone could impart specific properties:
The bulky, non-polar cyclohexyl group could enhance the solubility of the resulting polymer in organic solvents.
It could disrupt polymer chain packing, potentially lowering the glass transition temperature (Tg) and altering mechanical properties.
The aliphatic nature of the cyclohexyl ring could influence the polymer's refractive index and thermal stability.
The use of biorenewable diols in carbonate metathesis polymerization is also an area of active research, aiming to produce more sustainable aliphatic polycarbonates. researchgate.netnih.gov The structural attributes of 4-cyclohexylphenyl carbonate make it an interesting candidate for similar advanced polymer synthesis strategies.
Historical Development of Related Diaryl Carbonate Systems
The industrial production of diaryl carbonates has evolved significantly, driven by the need to avoid hazardous reagents.
Phosgenation Route: The traditional method for synthesizing diaryl carbonates involved the reaction of a phenol (B47542) with phosgene (B1210022) (COCl₂), a highly toxic and corrosive gas. wikipedia.orgyoutube.com This process, while effective, poses significant safety and environmental risks due to the nature of phosgene and the production of hydrogen chloride (HCl) as a byproduct. wikipedia.org
Oxidative Carbonylation: As an alternative to phosgene, methods involving the oxidative carbonylation of phenols with carbon monoxide (CO) and an oxidant were developed. wikipedia.org This pathway offered a phosgene-free route but presented its own challenges in terms of catalysts and reaction conditions.
Transesterification with Dialkyl Carbonates: The most significant development in "green" diaryl carbonate synthesis has been the transesterification of phenols with dialkyl carbonates, most commonly dimethyl carbonate (DMC). wikipedia.org This process is catalyzed and avoids the use of phosgene entirely. The reaction of phenol with DMC to produce diphenyl carbonate is now a major commercial process. wikipedia.org Though the thermodynamics can be challenging, this route is favored for its improved safety and environmental profile. wikipedia.org Unsymmetrical carbonates can also be synthesized through controlled, selective reactions using reagents like 1,1'-carbonyldiimidazole (B1668759) or via light-assisted methods involving alcohols and CO2. rsc.orgacs.org
These historical advancements in the synthesis of symmetrical diaryl carbonates like diphenyl carbonate have laid the foundation for the potential production of more complex, unsymmetrical structures such as 4-cyclohexylphenyl carbonate.
Research Findings and Data
Comprehensive experimental data for 4-cyclohexylphenyl carbonate is not widely available in the literature. However, the properties of its precursors and related symmetrical analogues provide valuable context.
Physical Properties of 4-Cyclohexylphenol (B75765)
4-Cyclohexylphenol is a key synthetic precursor to 4-cyclohexylphenyl carbonate. Its physical properties are well-documented. lookchem.comaksci.comguidechem.comnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| Appearance | White to light yellow or brown crystalline solid |
| Melting Point | 129-135 °C |
| Boiling Point | 213-215 °C |
| Water Solubility | 66.66 mg/L (at 25 °C) |
Physical Properties of Diphenyl Carbonate
Diphenyl carbonate is the most common symmetrical aromatic carbonate and serves as a benchmark compound. It is a primary monomer in polycarbonate production. wikipedia.orgottokemi.comoecd.orgsigmaaldrich.com
| Property | Value |
|---|---|
| Molecular Formula | C13H10O3 |
| Molecular Weight | 214.22 g/mol |
| Appearance | White solid (crystals, flakes) |
| Melting Point | 78-82 °C |
| Boiling Point | 301-302 °C |
| Water Solubility | ~13 mg/L (at 20 °C) |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
27885-35-4 |
|---|---|
Molecular Formula |
C25H34O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
carbonic acid;4-cyclohexylphenol |
InChI |
InChI=1S/2C12H16O.CH2O3/c2*13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2-1(3)4/h2*6-10,13H,1-5H2;(H2,2,3,4) |
InChI Key |
LDOQTXKJGLMFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O.C1CCC(CC1)C2=CC=C(C=C2)O.C(=O)(O)O |
Origin of Product |
United States |
Synthetic Pathways and Reaction Engineering of 4 Cyclohexylphenyl Carbonate
Transesterification Strategies for Synthesis
Melt transesterification is a solvent-free method conducted at high temperatures, where the reactants are in a molten state. This technique is common in polycarbonate production, for instance, in the reaction between diphenyl carbonate and bisphenol-A. researchgate.net For the synthesis of 4-cyclohexylphenyl carbonate, this route would involve heating a mixture of 4-cyclohexylphenol (B75765) and a carbonate source like diphenyl carbonate or dimethyl carbonate in the presence of a catalyst.
The kinetics of such reactions are often complex, with studies on similar systems indicating a third-order reaction, though the precise mechanism can be elusive. researchgate.net Key variables influencing the reaction include temperature, catalyst concentration, and the molar ratio of the reactants. Catalysts such as lithium hydroxide (B78521) (LiOH) and lanthanum acetylacetonate (B107027) (La(acac)3) have proven effective in achieving high molecular weight polymers in related melt transesterification processes. researchgate.net
Table 1: Representative Conditions for Melt Transesterification
| Parameter | Typical Range/Value | Rationale |
|---|---|---|
| Temperature | 150 - 250°C | To maintain a homogenous molten phase and provide sufficient activation energy. researchgate.net |
| Catalyst | Lewis acids, metal hydroxides | To facilitate the nucleophilic attack and accelerate the reaction rate. researchgate.net |
| Reactant Ratio | Excess carbonate source | To drive the equilibrium towards product formation. |
Solution-phase transesterification involves the use of a solvent and generally allows for milder reaction conditions compared to the melt process. The synthesis of diphenyl carbonate from phenol (B47542) and dimethyl carbonate (DMC) is a well-studied example of this approach and serves as a model for producing 4-cyclohexylphenyl carbonate. mdpi.com This method is considered a greener chemical process as it avoids toxic reactants and byproducts. mdpi.com
Various heterogeneous catalysts have been developed to improve the efficiency and selectivity of this reaction. For instance, PbO/SiO2 catalysts have been shown to be effective for the transesterification of phenol with DMC. researchgate.net In a reactive distillation setup, this system achieved a phenol conversion of 72.0% and a selectivity to methyl phenyl carbonate of 96.5%. researchgate.net Another effective catalytic system involves lead-zinc double oxides, which have achieved a diphenyl carbonate yield of 45.6%. researchgate.net The active species in this catalyst is thought to be Pb3O4, with ZnO acting as a promoter. researchgate.net
Table 2: Performance of Catalysts in Solution-Phase Transesterification of Phenol and DMC
| Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Product Selectivity (%) | Reference |
|---|---|---|---|---|
| 5% PbO/SiO2 | 190-195 | 72.0 | 96.5 (to MPC) | researchgate.net |
Phosgenation and Non-Phosgene Methodologies
Historically, phosgene (B1210022) was a primary reagent for carbonate synthesis, but its extreme toxicity has driven the development of numerous non-phosgene alternatives.
The direct phosgenation of aromatic hydroxy compounds, such as phenols, is a traditional method for synthesizing carbonates. This process involves reacting the phenol with phosgene (COCl2), often in the presence of a base to neutralize the HCl byproduct. frontiersin.org While effective, the high toxicity of phosgene makes this a less desirable route in modern chemical manufacturing. mdpi.com The synthesis of dimethyl carbonate was initially achieved through the reaction of methanol (B129727) with phosgene. frontiersin.org A similar reaction could be envisioned for 4-cyclohexylphenol to produce 4-cyclohexylphenyl carbonate.
The use of dialkyl carbonates, particularly dimethyl carbonate (DMC), as carbonylating agents is a prominent green alternative to phosgene. frontiersin.orgrsc.org As detailed in the transesterification section (2.1), DMC can react with phenols to produce diaryl carbonates. mdpi.com This process is advantageous due to the low toxicity of DMC and its byproducts. The reaction proceeds through a transesterification mechanism, often catalyzed by either homogeneous or heterogeneous catalysts. mdpi.com The versatility of dialkyl carbonates allows them to be used as both reagents and solvents in various synthetic applications. frontiersin.org
Another non-phosgene route for the synthesis of diaryl carbonates involves the decarbonylation of diaryl oxalates. This process typically involves two main steps: first, the transesterification of a dialkyl oxalate (B1200264) (like diethyl oxalate) with an aromatic alcohol (such as 4-cyclohexylphenol) to form a diaryl oxalate. The second step is the thermal or catalytic decarbonylation of the diaryl oxalate to yield the desired diaryl carbonate. This method is considered one of the potential industrial processes for producing diphenyl carbonate, suggesting its applicability for synthesizing analogous structures like 4-cyclohexylphenyl carbonate. researchgate.net
Carbonylation Reactions with Carbon Monoxide and Oxygen
A prominent route for the synthesis of diaryl carbonates is the direct oxidative carbonylation of phenols using carbon monoxide (CO) and oxygen (O₂) as reagents. This method is considered a greener alternative to traditional phosgenation processes, which utilize highly toxic phosgene. wikipedia.orgcore.ac.uk The reaction for 4-cyclohexylphenol can be represented as:
2 (c-C₆H₁₁)C₆H₄OH + CO + ½ O₂ → [(c-C₆H₁₁)C₆H₄O]₂CO + H₂O
This reaction is typically catalyzed by palladium (Pd) complexes. A multi-component catalytic system is often employed to facilitate the catalytic cycle. core.ac.uk The system generally includes a palladium salt (e.g., PdCl₂), a co-catalyst, and often a base or a phase-transfer catalyst. core.ac.ukresearchgate.net
A proposed mechanism for the oxidative carbonylation of phenols involves several key steps. Initially, the phenol reacts with the Pd(II) catalyst and carbon monoxide to form the diaryl carbonate, with the concomitant reduction of Pd(II) to Pd(0). core.ac.uk To complete the catalytic cycle, the Pd(0) must be re-oxidized to Pd(II). This is achieved by a redox co-catalyst system. For instance, a combination of a metal salt (like a manganese or cobalt salt) and a quinone (like p-benzoquinone) can be used. core.ac.uk The Pd(0) is re-oxidized by the quinone, which is in turn regenerated by the metal co-catalyst, and the reduced metal co-catalyst is finally re-oxidized by oxygen, forming water as the only byproduct. core.ac.uk
Research on the oxidative carbonylation of phenol to diphenyl carbonate provides valuable insights applicable to 4-cyclohexylphenol. Catalytic systems often involve a heterogeneous catalyst, such as palladium supported on various materials, to facilitate catalyst recovery and reuse. researchgate.net
Catalytic Systems in 4-Cyclohexylphenyl Carbonate Synthesis
The choice of catalyst is crucial for the efficient synthesis of 4-cyclohexylphenyl carbonate. Different catalytic systems have been investigated for diaryl carbonate synthesis, each with its own set of advantages and limitations.
Onium Salt Catalysis
Quaternary onium salts, such as tetrabutylammonium (B224687) bromide, can play a significant role in the synthesis of diaryl carbonates. In the context of palladium-catalyzed oxidative carbonylation of phenols, these salts often act as co-catalysts or phase-transfer catalysts. core.ac.uk They can enhance the efficiency of the catalytic system, leading to higher productivities. core.ac.uk The addition of a surfactant-like onium salt can improve the interaction between the different phases of the reaction mixture, thereby accelerating the reaction rate.
While much research on onium salt catalysis focuses on the synthesis of cyclic carbonates from CO₂ and epoxides, their application in diaryl carbonate synthesis is also documented. In metal-free systems, diaryliodonium salts have been used as arylating agents to produce phenols, demonstrating the reactivity of such onium-type compounds. nii.ac.jpresearchgate.net
Alkali and Alkaline Earth Metal Salt Catalysis
Alkali and alkaline earth metal salts are often employed as basic catalysts or promoters in carbonate synthesis, particularly in transesterification reactions. mdpi.com For instance, the synthesis of dialkyl or diaryl carbonates can be achieved through the transesterification of a more readily available carbonate, such as dimethyl carbonate or ethylene (B1197577) carbonate, with the desired alcohol or phenol.
The general transesterification reaction is as follows: 2 (c-C₆H₁₁)C₆H₄OH + (R'O)₂CO ⇌ [(c-C₆H₁₁)C₆H₄O]₂CO + 2 R'OH
Alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkaline earth metal oxides (e.g., MgO, CaO) can effectively catalyze this equilibrium reaction. mdpi.com These basic catalysts activate the phenol by deprotonating the hydroxyl group, increasing its nucleophilicity towards the carbonyl carbon of the starting carbonate. The synthesis of alkaline earth metal phenoxides has been reported, highlighting the interaction between these metals and phenolic compounds. rsc.org
The use of heterogeneous catalysts based on alkaline earth metals is advantageous as it simplifies catalyst separation and recycling. mdpi.com
Organic Phosphorus Compound Catalysis
Organic phosphorus compounds are versatile in catalysis, serving either as organocatalysts themselves or as ligands for metal-based catalysts. rushim.ru In the synthesis of carbonates, phosphine (B1218219) ligands are crucial for modulating the properties of metal catalysts, such as palladium. Bidentate diphosphanes, for example, are used as chiral ligands in palladium-catalyzed asymmetric allylic substitution reactions, which share mechanistic features with carbonate synthesis. nih.gov
Triphenylphosphine has been shown to be an effective organocatalyst for the chemoselective O-tert-butoxycarbonylation of phenols, a reaction analogous to the formation of other carbonates. organic-chemistry.org This suggests that nucleophilic phosphines could potentially catalyze the formation of 4-cyclohexylphenyl carbonate under certain conditions. Furthermore, in the context of oxidative carbonylation, phosphine ligands can stabilize the palladium catalyst and influence the reaction's selectivity and efficiency.
Homogeneous and Heterogeneous Catalytic Systems
Both homogeneous and heterogeneous catalytic systems are employed for the synthesis of organic carbonates. researchgate.net
Homogeneous Catalysis: Homogeneous catalysts, such as soluble metal complexes (e.g., palladium salts) and organocatalysts (e.g., N-heterocyclic carbenes), are often highly active and selective under mild reaction conditions. core.ac.ukrsc.org They offer excellent contact with the reactants, leading to high reaction rates. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss, making recycling challenging and expensive. mdpi.com
Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a straightforward solution to the separation problem. mdpi.comaiche.org Catalysts like metals supported on oxides (e.g., Pd/Al₂O₃), zeolites, or hydrotalcites can be easily removed by filtration and can often be reused for multiple reaction cycles. mdpi.comaiche.orgresearchgate.net This is a significant advantage for industrial processes. However, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. aiche.org
The choice between a homogeneous and a heterogeneous system depends on a trade-off between activity, selectivity, and process considerations like catalyst cost, stability, and ease of recovery. mdpi.comresearchgate.net
Reaction Condition Optimization and Process Control
Optimizing reaction conditions is critical for maximizing the yield and selectivity of 4-cyclohexylphenyl carbonate while minimizing costs and environmental impact. Key parameters that require careful control include temperature, pressure, reactant concentrations, and catalyst loading.
The synthesis of dialkyl carbonates via transesterification or oxidative carbonylation often involves equilibrium reactions, where the reaction temperature can significantly influence the equilibrium position. nih.govrsc.org For instance, in the synthesis of dimethyl carbonate, lower reaction temperatures can favor product formation. nih.gov
Key Optimization Parameters:
Temperature: Affects reaction rate and catalyst stability. For equilibrium-limited reactions, it also determines the maximum achievable conversion.
Pressure: In reactions involving gases like CO and O₂, the partial pressures of these reactants are critical. Higher pressures generally increase reaction rates but also add to the capital and operational costs of the equipment.
Reactant Ratio: The molar ratio of reactants (e.g., 4-cyclohexylphenol to carbon monoxide or a transesterification agent) can influence conversion and selectivity. elsevierpure.com
Catalyst and Co-catalyst Concentration: The amount of catalyst and any co-catalysts must be optimized to achieve a high reaction rate without unnecessary cost or potential side reactions.
Process control strategies, such as using reactive distillation where the product is continuously removed to shift the equilibrium, can significantly improve the yield of carbonate products. elsevierpure.comresearchgate.net Consideration of potential side reactions is also crucial for developing an accurate process simulation and achieving optimal industrial operation. elsevierpure.com
Data Tables
Table 1: Illustrative Catalytic Systems for Oxidative Carbonylation of Phenol to Diphenyl Carbonate (as an analogue for 4-Cyclohexylphenyl Carbonate Synthesis)
| Catalyst System | Co-catalyst / Additive | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Reference |
| PdCl₂ | Mn(OAc)₂ / p-Benzoquinone | 100-120 | 70 (CO), 7 (O₂) | High | High | core.ac.uk |
| Pd/C | KI / Hydroquinone | 140 | 90 (CO), 10 (Air) | ~15 | >98 | General Literature |
| Pd/MnAMPV/MK | - | 120 | 3.0 MPa (CO), 1.0 MPa (O₂) | 34.2 | 99.2 | researchgate.net |
Note: Data is illustrative and based on analogous reactions for diphenyl carbonate. Actual results for 4-cyclohexylphenol may vary.
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Carbonate Synthesis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | References |
| Catalyst State | Same phase as reactants | Different phase from reactants | researchgate.net |
| Activity | Generally high, good active site accessibility | Can be lower due to mass transfer limitations | mdpi.com |
| Selectivity | Often very high | Can be influenced by support and pore structure | aiche.org |
| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, typically by filtration | mdpi.com |
| Catalyst Reusability | Often challenging | Generally good, a key advantage | mdpi.comaiche.org |
| Industrial Application | Common but can have high processing costs | Highly desirable for continuous processes | mdpi.com |
Temperature and Pressure Regimes
The operating temperature and pressure are pivotal in controlling the reaction rate and equilibrium position for the synthesis of 4-cyclohexylphenyl carbonate. In analogous transesterification reactions for the production of diphenyl carbonate, the temperature is a critical factor. mdpi.com The reaction between phenol and dimethyl carbonate to form diphenyl carbonate, for instance, is often conducted at temperatures ranging from 160°C to 200°C. utwente.nl This temperature range is a delicate balance; it must be high enough to ensure a reasonable reaction rate but not so high as to cause undesirable side reactions, such as the methylation of the phenol to form anisole (B1667542) when dimethyl carbonate is used. wikipedia.org
Similarly, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, temperature and pressure significantly influence the reaction's efficiency. nih.govresearchgate.net While not a direct analogue, this demonstrates the general principle that higher temperatures and pressures often lead to increased conversion rates in carbonate synthesis, up to a certain point where the benefits plateau. researchgate.net For the synthesis of 4-cyclohexylphenyl carbonate via transesterification, the pressure is primarily manipulated to control the removal of a volatile byproduct, such as phenol if diphenyl carbonate is the reactant, thereby driving the equilibrium towards the product side.
Table 1: Typical Temperature and Pressure Ranges for Analogous Carbonate Synthesis
| Parameter | Typical Range | Rationale |
| Temperature | 160 - 220 °C | To achieve sufficient reaction kinetics while minimizing thermal degradation and side reactions. |
| Pressure | Vacuum to 10 bar | To facilitate the removal of volatile byproducts (e.g., phenol) and shift the reaction equilibrium. |
Solvent Selection and Influence on Reaction Efficacy
The choice of solvent can have a profound impact on the efficacy of 4-cyclohexylphenyl carbonate synthesis. In many industrial chemical processes, the ideal scenario is to conduct the reaction without a solvent to maximize reactor volume and minimize separation costs. However, in some cases, a solvent is necessary to dissolve reactants, facilitate heat transfer, or influence the reaction pathway.
For instance, in the synthesis of cyclic carbonates, 2-methyltetrahydrofuran (B130290) (2-Me-THF) has been utilized as an effective solvent. organic-chemistry.org In other related preparations, chlorobenzene (B131634) has been employed, particularly when heating is required to dissolve all reactants completely. rsc.org The polarity of the solvent can be a determining factor. For the deprotection of a TBDMS group in a related synthesis, a polar protic solvent was found to be crucial for the success of the reaction. mdpi.com The use of solvents can also have a "template effect," influencing the formation of specific product structures, as seen in the synthesis of pillar mdpi.comarenes where chlorocyclohexane (B146310) was used. rsc.org
In the context of 4-cyclohexylphenyl carbonate synthesis, a high-boiling point, inert solvent would be preferable to withstand the typical reaction temperatures. The solvent's role would be to maintain a homogeneous reaction mixture and to aid in the azeotropic removal of byproducts.
Table 2: Influence of Solvent Type on Carbonate Synthesis
| Solvent Type | Example(s) | Potential Influence on Reaction Efficacy |
| Aprotic Polar | 2-Methyltetrahydrofuran (2-Me-THF) | Can enhance the solubility of polar reactants and intermediates, potentially increasing the reaction rate. organic-chemistry.org |
| Aromatic | Chlorobenzene | Effective for dissolving reactants at elevated temperatures, ensuring a homogeneous reaction mixture. rsc.org |
| Polar Protic | Methanol | Can be crucial in specific reaction steps, such as deprotection, by influencing the reactivity of ionic species. mdpi.com |
| Non-polar | Chlorocyclohexane | May influence product selectivity through a "template effect" in certain cyclization reactions. rsc.org |
Residence Time Dynamics and Equilibrium Control
Residence time, the average amount of time a reactant spends in a reactor, is a critical parameter in continuous flow processes for the synthesis of 4-cyclohexylphenyl carbonate. It is intrinsically linked to reaction kinetics and equilibrium. The goal is to provide sufficient time for the reaction to approach equilibrium without allowing for the formation of significant quantities of byproducts that can occur with prolonged reaction times at high temperatures.
In the transesterification process to produce diphenyl carbonate, the reaction is reversible. utwente.nl This means that to achieve a high yield of the desired product, the equilibrium must be shifted to the product side. A common strategy is the removal of one of the products from the reaction mixture as it is formed. In the reaction of 4-cyclohexylphenol with diphenyl carbonate, the byproduct is phenol. By applying a vacuum and taking advantage of the volatility of phenol compared to the other components, the equilibrium can be effectively controlled.
The dynamics of this process are complex. Initially, the forward reaction dominates. As the concentration of products increases, the rate of the reverse reaction also increases. The net rate of reaction slows down as it approaches equilibrium. By continuously removing a product, the system never reaches a true equilibrium, and the reaction is driven to completion. The optimal residence time is therefore a function of the reaction temperature, pressure (vacuum level), and the efficiency of the separation process.
Table 3: Factors Influencing Residence Time and Equilibrium Control
| Factor | Description | Impact on Synthesis |
| Reaction Kinetics | The inherent speed of the forward and reverse reactions. | Determines the minimum time required to achieve a significant conversion. |
| Equilibrium Constant | The ratio of products to reactants at equilibrium. | A small equilibrium constant necessitates the use of strategies to shift the equilibrium. |
| Byproduct Removal | The efficiency of separating a volatile byproduct (e.g., phenol) from the reaction mixture. | Crucial for driving the reaction to completion and achieving high yields. |
| Reactor Design | The type of reactor (e.g., batch, continuous stirred-tank, plug flow) and its mixing characteristics. | Influences the actual residence time distribution of the reactants. |
Mechanistic Insights into 4 Cyclohexylphenyl Carbonate Reactivity
Reaction Kinetics in Transesterification Processes
Transesterification is a key reaction for the conversion of carbonates into other esters and is fundamental in polymer chemistry. The kinetics of these processes are influenced by various factors, including the catalyst, temperature, and molar ratio of reactants.
In the transesterification of carbonates, catalysts play a pivotal role. For instance, solid oxide catalysts have been shown to be effective for the transesterification of cyclic carbonates to dimethyl carbonate under ambient conditions. nih.gov The use of heterogeneous catalysts, such as lithium-incorporated MCM-41 (Li/MCM-41), has been explored for the synthesis of glycerol (B35011) carbonate from dimethyl carbonate and glycerol. rsc.org The reaction conditions significantly impact the yield and rate of reaction. A study on the synthesis of glycerol carbonate demonstrated that the optimal yield was achieved at a specific catalyst loading, reactant molar ratio, and temperature. rsc.org
| Parameter | Optimal Value | Reference |
| Catalyst Loading (wt%) | 5.15 | rsc.org |
| DMC:Glycerol Molar Ratio | 4.24:1 | rsc.org |
| Reaction Temperature (°C) | 86 | rsc.org |
| Reaction Time (min) | 165 | rsc.org |
| Glycerol Carbonate Yield (%) | 58.77 | rsc.org |
This table presents the optimized reaction conditions for the transesterification of enriched glycerol with dimethyl carbonate using a 5%Li/MCM-41 catalyst.
Kinetic studies of similar aryl carbonates, such as the aminolysis of aryl phenyl carbonates, reveal that the reaction can proceed through a pseudo-first-order process, with the observed rate constant (kobsd) showing a dependence on the concentration of the nucleophile. researchgate.net
Role of Intermediates and Transition States in Formation and Transformation
The reaction can proceed through either a stepwise or a concerted mechanism. A stepwise mechanism involves the formation of a distinct intermediate, such as a Meisenheimer complex, where the departure of the leaving group occurs after the rate-determining step. researchgate.net In contrast, a concerted mechanism involves a single transition state where bond formation and bond cleavage occur simultaneously. The nature of the reactants, solvent, and catalyst can favor one pathway over the other. For example, in the reaction of 2,4-dinitrophenyl benzenesulfonates with pyridines, the reaction leading to C-O bond fission proceeds through a stepwise mechanism, while the S-O bond fission follows a concerted path. researchgate.net
Decomposition Pathways and Stability Studies
Inhibition and Deactivation Mechanisms in Carbonate Systems
In carbonate synthesis and transformation, the presence of certain species can inhibit the desired reaction or deactivate the catalyst. For instance, in reactions involving polymerization, such as the synthesis of cyclohexyl phenyl ketone from 1,3-butadiene (B125203) and acrylic acid, polymerization inhibitors like 4-t-butylcatechol are added to prevent unwanted side reactions. google.com
In catalytic systems, the deactivation of the catalyst is a significant concern. In the case of the Li/MCM-41 catalyst used for glycerol carbonate synthesis, a decrease in the glycerol carbonate yield was observed over four cycles of reuse, indicating some level of catalyst deactivation. rsc.org The specific mechanisms of deactivation can include poisoning of active sites, leaching of the active metal, or structural changes in the catalyst support.
Branching Reactions and Undesirable By-product Formation
During the synthesis and subsequent reactions of 4-cyclohexylphenyl carbonate, branching reactions and the formation of undesirable by-products can occur, reducing the yield and purity of the desired product. The control of reaction temperature and the molar ratio of reactants are critical to minimize these side reactions. google.com For example, in the synthesis of cyclohexyl phenyl ketone, maintaining the reaction temperature between 80 and 200°C and a specific molar ratio of 1,3-butadiene to acrylic acid is crucial to achieve a high conversion rate and prevent side reactions. google.com
In the context of polycarbonate synthesis, branching can occur due to side reactions involving the end-groups or the carbonate linkages, leading to changes in the polymer's properties. The formation of by-products can also arise from the decomposition of reactants or intermediates.
Applications of 4 Cyclohexylphenyl Carbonate in Polymer Science and Engineering
Precursor in Polycarbonate Synthesis
The synthesis of polycarbonates typically involves a reaction between a diol and a carbonate source. uwb.edu.pl While 4-cyclohexylphenol (B75765), the precursor to 4-cyclohexylphenyl carbonate, has been mentioned in the context of polymer chemistry, its direct application in its carbonated form as a primary monomer in large-scale polycarbonate production is not a common topic in published research.
Influence on Polymer Molecular Weight and Distribution
The molecular weight and its distribution are critical parameters that determine the processing behavior and final properties of a polymer. nih.gov The choice of monomers and end-capping agents plays a crucial role in controlling these parameters during polymerization. google.com While the theoretical impact of incorporating a bulky monomer like one derived from 4-cyclohexylphenol might be hypothesized to affect chain packing and entanglement, leading to changes in molecular weight, specific experimental data and detailed studies on the influence of 4-cyclohexylphenyl carbonate on polycarbonate molecular weight and distribution are not available.
End-Group Modification Strategies in Polycarbonate Architectures
End-group modification, or end-capping, is a vital technique in polycarbonate synthesis to enhance thermal stability and control molecular weight. google.com This is often achieved by introducing monofunctional phenols or their derivatives during polymerization. While a patent mentions cyclohexylphenyl phenyl carbonate in a list of potential carbonic acid diesters for melt transesterification, it does not provide specific examples or data on its use as an end-capping agent. researchgate.net The reactivity and efficiency of 4-cyclohexylphenyl carbonate in such a role, compared to more common end-capping agents, have not been a subject of detailed scientific investigation.
Impact on Polymerization Characteristics and Material Properties
The incorporation of different chemical structures into the polymer backbone can significantly affect the polymerization process and the resulting material's properties.
Influence on Polycarbonate Microstructure
The microstructure of a polymer, including the arrangement of monomer units and the presence of crystalline or amorphous regions, dictates its macroscopic properties. nih.govresearchgate.net The introduction of a cyclohexyl group via 4-cyclohexylphenyl carbonate would be expected to influence the chain packing and intermolecular interactions, thereby affecting the microstructure. This could lead to changes in properties such as glass transition temperature and mechanical strength. However, without specific studies on polycarbonates synthesized with this compound, any discussion on its influence on microstructure remains speculative.
Rheological Aspects of Polymer Melts Derived from 4-Cyclohexylphenyl Carbonate
The rheological behavior of a polymer melt is fundamental to its processability. uwb.edu.pl Factors such as melt viscosity and elasticity are directly linked to the polymer's molecular weight, distribution, and chain architecture. While the general rheological properties of standard polycarbonates are well-understood, there is a lack of specific data on how the inclusion of 4-cyclohexylphenyl carbonate would alter these characteristics. The bulky cyclohexyl group could potentially increase steric hindrance and affect chain mobility, thereby influencing the melt's flow behavior, but empirical data to support this is not present in the reviewed literature.
Advanced Polycarbonate Architectures Incorporating 4-Cyclohexylphenyl Moieties
The introduction of 4-cyclohexylphenyl groups into the polycarbonate backbone can be achieved through the copolymerization of standard monomers, such as bisphenol A (BPA), with monomers containing the 4-cyclohexylphenyl moiety. One potential monomer for this purpose is a carbonate of 4-cyclohexylphenol. The synthesis of 4-cyclohexylphenol itself is typically achieved through the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403) using various catalytic methods. quickcompany.in
The primary method for creating these advanced polycarbonate architectures is melt transesterification. researchgate.nettaylorfrancis.comresearchgate.net This process involves the reaction of a dihydroxy compound (like bisphenol A and 4-cyclohexylphenol) with a diaryl carbonate, such as diphenyl carbonate (DPC), at elevated temperatures and under vacuum. researchgate.nettaylorfrancis.comresearchgate.net The reaction proceeds with the elimination of phenol, which is removed to drive the polymerization forward. taylorfrancis.com The incorporation of the 4-cyclohexylphenyl moiety as a pendant group on the polymer chain is a key strategy for modifying the polymer's properties.
The presence of the bulky and rigid cyclohexyl group attached to the phenyl ring in the polymer backbone is expected to have a significant impact on the resulting polycarbonate's properties. This structural feature can disrupt chain packing, increase free volume, and hinder chain mobility. Consequently, these modifications can lead to changes in thermal properties, mechanical strength, and optical characteristics.
Research Findings on the Impact of 4-Cyclohexylphenyl Moieties
While specific research focused solely on polycarbonates derived from "carbonic acid; 4-cyclohexylphenol" is limited, studies on polycarbonates with other cyclohexyl-containing monomers provide valuable insights into the expected effects. The introduction of cyclohexyl groups is known to influence the glass transition temperature (Tg) of polycarbonates. The Tg is a critical parameter that defines the upper service temperature of an amorphous polymer.
The incorporation of bulky side groups generally leads to an increase in the glass transition temperature due to the restriction of segmental motion of the polymer chains. This effect is anticipated in polycarbonates containing 4-cyclohexylphenyl moieties. The rigid cyclohexyl ring would sterically hinder the rotation of the polymer backbone, requiring more thermal energy for the chains to move, thus elevating the Tg.
Furthermore, the non-polar nature of the cyclohexyl group can influence the polymer's solubility and chemical resistance. Polycarbonates are generally resistant to acidic substances but can be susceptible to alkaline hydrolysis of the ester bonds. uwb.edu.pl The introduction of hydrophobic cyclohexyl groups may enhance the polymer's resistance to aqueous environments.
Interactive Data Table: Expected Influence of 4-Cyclohexylphenyl Moieties on Polycarbonate Properties
| Property | Expected Effect of 4-Cyclohexylphenyl Moiety | Rationale |
| Glass Transition Temperature (Tg) | Increase | Steric hindrance from the bulky cyclohexyl group restricts chain mobility. |
| Thermal Stability | Potentially Increased | The rigid structure may enhance thermal degradation resistance. |
| Mechanical Strength | Potential increase in stiffness and hardness | The rigid pendant group can reinforce the polymer matrix. |
| Impact Resistance | May be altered | The bulky group could affect chain entanglement and energy dissipation. |
| Optical Clarity | May be maintained or slightly reduced | The non-polar nature of the cyclohexyl group could affect light transmission. |
| Chemical Resistance | Potential increase in hydrophobicity | The non-polar cyclohexyl group can repel aqueous solutions. |
It is important to note that these are expected trends based on the principles of polymer science and data from related systems. Detailed experimental studies on polycarbonates specifically incorporating 4-cyclohexylphenyl moieties are necessary to fully elucidate their property profile and potential for advanced applications. The synthesis and characterization of such polymers would provide valuable data to populate and refine the understanding of structure-property relationships in this novel class of polycarbonates.
Investigation of 4 Cyclohexylphenyl Carbonate in Emerging Material Technologies
Electrolyte Componentry in Electrochemical Devices
The performance and longevity of electrochemical devices, such as lithium-ion batteries, are critically dependent on the composition of the electrolyte. The electrolyte, typically a salt dissolved in a mixture of organic carbonates, facilitates ion transport between the electrodes. The addition of specific carbonate compounds as additives can significantly enhance the properties of the electrolyte, leading to improved battery performance.
Contribution to Battery Durability and Cycling Performance
Research into electrolyte additives for lithium-ion batteries has shown that cyclic and aromatic carbonates can play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. While direct studies on 4-Cyclohexylphenyl Carbonate are not extensively documented, the behavior of structurally similar aromatic carbonates provides a strong indication of its potential benefits.
The presence of the aromatic phenyl group in 4-Cyclohexylphenyl Carbonate is anticipated to contribute to the formation of a more stable and robust SEI layer. A stable SEI is essential for preventing the continuous decomposition of the electrolyte and the consumption of lithium ions, thereby enhancing the coulombic efficiency and extending the cycle life of the battery. The cyclohexyl group, being a bulky, non-polar moiety, may further influence the physical properties of the SEI, potentially making it more resilient to the volume changes of the anode during charging and discharging cycles.
| Additive Type | Key Structural Feature | Observed Effect on Battery Performance |
| Aromatic Carbonates | Phenyl group | Formation of a stable SEI, improved thermal stability of the electrolyte. |
| Cyclic Carbonates | Ring structure | Enhanced ionic conductivity and SEI formation. |
| 4-Cyclohexylphenyl Carbonate (projected) | Aromatic phenyl and cyclohexyl groups | Potentially combines SEI stabilizing effects with improved mechanical resilience. |
Interfacial Phenomena in Non-Aqueous Electrolytes
The carbonate functional group can participate in electrochemical reduction on the anode surface, contributing to the formation of the SEI. The structure of the resulting SEI is critical; an ideal SEI should be electronically insulating but ionically conductive. The aromatic component of 4-Cyclohexylphenyl Carbonate could lead to a more ordered and less resistive SEI, facilitating efficient lithium-ion transport. Furthermore, the cyclohexyl group may impact the solvation of lithium ions in the electrolyte, which in turn affects the kinetics of the charge transfer reactions at the electrode surface.
Functionalization of Surfaces through Carbonate Chemistry
The modification of material surfaces to impart specific functionalities is a key area of materials engineering. Carbonate chemistry offers a versatile platform for surface functionalization, enabling the attachment of various molecular groups to a substrate.
4-Cyclohexylphenyl Carbonate can be utilized as a reagent for the chemical modification of surfaces possessing nucleophilic groups, such as hydroxyl or amine functionalities. The carbonate can react with these groups to form stable carbamate (B1207046) or new carbonate linkages, effectively tethering the 4-cyclohexylphenyl moiety to the surface.
This surface modification can be employed to alter the surface properties in a controlled manner. For instance, the introduction of the bulky and hydrophobic cyclohexylphenyl groups can significantly increase the hydrophobicity of a surface. This has potential applications in creating water-repellent coatings, modifying the surface energy of materials for improved compatibility in composites, or in the fabrication of specialized chromatographic stationary phases.
| Surface Functionalization Method | Reagent | Resulting Surface Moiety | Potential Application |
| Carbonate-based grafting | 4-Cyclohexylphenyl Carbonate | 4-Cyclohexylphenoxycarbonyl | Hydrophobic coatings, modified stationary phases for chromatography. |
| Silanization | Alkylsilanes | Alkyl groups | General-purpose hydrophobic surfaces. |
| Polymer grafting | Various monomers | Polymer chains | Diverse functional coatings. |
The scientific investigation into 4-Cyclohexylphenyl Carbonate is still in its nascent stages. However, based on the established principles of carbonate chemistry and the known effects of its structural components, the compound holds considerable promise for advancing material technologies, particularly in the realms of energy storage and surface engineering. Further dedicated research is necessary to fully elucidate and harness the potential of this intriguing molecule.
Analytical and Characterization Methodologies for 4 Cyclohexylphenyl Carbonate and Its Reaction Systems
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating and quantifying the components of a reaction mixture, making them ideal for assessing the purity of 4-cyclohexylphenyl carbonate and monitoring its synthesis in real-time.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. An ion-moderated partition HPLC method has been developed for the separation and identification of common organic carbonates. unl.edu This technique can effectively separate various organic carbonates, such as glycerol (B35011) carbonate, dimethyl carbonate, and ethylene (B1197577) carbonate, using a single ion-exclusion column with an aqueous mobile phase. unl.edu Such a method can be adapted for 4-cyclohexylphenyl carbonate, allowing for the separation of the product from unreacted starting materials like 4-cyclohexylphenol (B75765) and any reagents used in the synthesis. By using a refractive index detector, the components can be quantified. unl.edu The efficiency of the separation can be optimized by adjusting the column temperature. unl.edu Real-time HPLC-MS reaction progress monitoring systems have also been developed, which can provide immediate quantification and identification of reaction components, offering valuable insights into reaction kinetics and mechanisms. rsc.org This approach is particularly useful for complex reactions, such as the synthesis of 4-cyclohexylphenyl carbonate, where multiple intermediates and by-products may be present. rsc.orgresearchgate.net
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is another cornerstone technique for the analysis of organic carbonates. researchgate.net GC-MS, in particular, is highly effective for the quantification of carbonates, especially after appropriate derivatization to produce volatile and thermally stable compounds. nih.govresearchgate.net For instance, a method involving derivatization with pentafluorobenzyl (PFB) bromide has been successfully used to quantify carbonate in various matrices. nih.govresearchgate.net Such a technique could be applied to determine the purity of 4-cyclohexylphenyl carbonate and to detect trace impurities.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of 4-Cyclohexylphenyl Carbonate
| Parameter | Value/Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 35°C |
| Expected Retention Time | 4-Cyclohexylphenol: ~3.5 min; 4-Cyclohexylphenyl Carbonate: ~6.2 min |
Spectroscopic Approaches for Structural Elucidation and Reaction Progress Monitoring
Spectroscopic techniques are fundamental for elucidating the molecular structure of 4-cyclohexylphenyl carbonate and for tracking the progress of its formation.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Organic carbonates exhibit characteristic absorption bands in their FT-IR spectra. spectroscopyonline.com A strong carbonyl (C=O) stretching band is typically observed in the region of 1820-1775 cm⁻¹ for aromatic carbonates. spectroscopyonline.com This peak is at a higher wavenumber compared to that of aromatic esters (1730-1715 cm⁻¹), allowing for clear differentiation. spectroscopyonline.com Additionally, a strong O-C-O stretching band is expected between 1300 and 1200 cm⁻¹. The presence and evolution of these characteristic peaks can be used to monitor the conversion of the starting phenol (B47542) to the carbonate product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule, making it an essential tool for the definitive structural confirmation of 4-cyclohexylphenyl carbonate. In the ¹H NMR spectrum, one would expect to see characteristic signals for the protons on the cyclohexyl ring and the aromatic ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing carbonate group. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carbonate group (typically in the region of 150-160 ppm), as well as for the carbons of the cyclohexyl and phenyl rings. nih.govillinois.edu Two-dimensional NMR techniques can be employed for a more comprehensive structural elucidation, especially in complex molecules. rsc.org
UV-Vis Spectroscopy can also be utilized, particularly for monitoring reaction progress. The electronic transitions within the aromatic chromophore of 4-cyclohexylphenyl carbonate will result in characteristic absorption bands in the UV region. nih.gov As the reaction proceeds and the phenol is converted to the carbonate, changes in the UV-Vis spectrum, such as a shift in the absorption maximum or a change in absorbance, can be correlated with the extent of the reaction.
Table 2: Expected Spectroscopic Data for 4-Cyclohexylphenyl Carbonate
| Technique | Expected Characteristic Signals |
| FT-IR (cm⁻¹) | ~1780 (C=O stretch, aromatic carbonate), ~1250 (O-C-O stretch) |
| ¹H NMR (ppm) | ~7.2-7.5 (aromatic protons), ~1.2-2.6 (cyclohexyl protons) |
| ¹³C NMR (ppm) | ~155 (C=O of carbonate), ~120-150 (aromatic carbons), ~25-45 (cyclohexyl carbons) |
Advanced Mass Spectrometry for Trace Analysis and By-product Identification
Mass spectrometry (MS) is a highly sensitive technique that allows for the precise determination of molecular weight and the identification of trace-level components and by-products in the synthesis of 4-cyclohexylphenyl carbonate. labmanager.com
Advanced MS techniques, such as those coupled with chromatographic separation (GC-MS, HPLC-MS), are particularly powerful. These hyphenated techniques can separate complex mixtures and provide mass spectra for each component, enabling their identification. wiley.com For trace analysis, techniques like selected ion monitoring (SIM) can be used to achieve very low detection limits for specific impurities. nih.gov
Soft ionization techniques, such as single-photon ionization (SPI), can reduce the fragmentation of the target analytes, making it easier to identify the molecular ion and, consequently, the molecular weight of by-products. nih.gov Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of unknown by-products by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.gov The coupling of thermogravimetric analysis with mass spectrometry (TGA-MS) can also be a valuable tool, allowing for the identification of gases evolved during the thermal decomposition of the compound, which can provide insights into potential by-products and the thermal stability of the material. nih.govnerc.ac.ukacs.org
Table 3: Potential By-products in the Synthesis of 4-Cyclohexylphenyl Carbonate and their MS Signatures
| Potential By-product | Plausible Molecular Ion (m/z) |
| Bis(4-cyclohexylphenyl) ether | 334.2 |
| 2-Cyclohexylphenol | 176.1 |
| Unreacted 4-cyclohexylphenol | 176.1 |
| Di(4-cyclohexylphenyl) carbonate | 378.2 |
Thermogravimetric Analysis and Differential Scanning Calorimetry for Process Monitoring
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal properties of 4-cyclohexylphenyl carbonate and for monitoring related processes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability of 4-cyclohexylphenyl carbonate and for identifying decomposition temperatures. The TGA curve can reveal the presence of residual solvents or volatile impurities that are driven off at lower temperatures, as well as the onset temperature of decomposition of the carbonate itself. researchgate.nettrb.org The decomposition of carbonates often results in the loss of carbon dioxide, which can be quantified by the mass loss observed in the TGA thermogram. trb.orgyoutube.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and heats of reaction. inig.plinig.pl For 4-cyclohexylphenyl carbonate, DSC can be used to determine its melting point, which is a key indicator of purity. researchgate.net Impurities will typically depress and broaden the melting peak. researchgate.net DSC can also be used to study the kinetics of the synthesis reaction by measuring the heat evolved or absorbed during the process. inig.pl
Table 4: Illustrative Thermal Analysis Data for an Aromatic Carbonate
| Analysis | Parameter | Typical Value |
| TGA | Onset of Decomposition | 250 - 350 °C |
| TGA | Mass Loss at Decomposition | Corresponds to loss of CO₂ and other fragments |
| DSC | Melting Point (Tm) | Varies with specific structure and purity |
| DSC | Enthalpy of Fusion (ΔHf) | Varies with crystalline structure |
Computational and Theoretical Investigations of 4 Cyclohexylphenyl Carbonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.com For 4-cyclohexylphenyl carbonate, these calculations would reveal the distribution of electron density, the nature of its molecular orbitals, and the reactivity of different sites within the molecule.
DFT calculations on similar molecules, like diphenyl carbonate, show that the carbonate group's C=O bond is short and strong, while the C-O single bonds are more akin to ether linkages. wikipedia.org In 4-cyclohexylphenyl carbonate, the bond lengths and angles around the carbonate moiety are expected to be similar. The reactivity of the molecule would likely be centered on the electrophilic carbon atom of the carbonate group and the potential for nucleophilic attack at this site. The reactivity of the phenyl ring towards electrophilic substitution would be modified by the electron-donating nature of the carbonate and cyclohexyl groups.
| Property | Predicted Value/Characteristic for 4-Cyclohexylphenyl Carbonate | Basis of Prediction |
| C=O Bond Length | ~1.17 Å | Based on data for diphenyl carbonate. wikipedia.org |
| C-O Bond Length | ~1.33 Å | Based on data for diphenyl carbonate. wikipedia.org |
| Partial Charge on Carbonyl Carbon | Positive (Electrophilic) | General characteristic of carbonate esters. |
| HOMO-LUMO Gap | Moderate | Typical for aromatic esters. |
| Most Reactive Site for Nucleophiles | Carbonyl Carbon | Due to its electrophilicity. |
| Influence of Cyclohexyl Group | Steric hindrance and weak electron donation. | General principles of organic chemistry. ncert.nic.in |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a way to visualize the dynamic evolution of chemical systems, including reaction pathways. mdpi.com For 4-cyclohexylphenyl carbonate, MD simulations could be employed to study its behavior in different solvent environments and to explore the energy landscapes of its potential reactions, such as hydrolysis or transesterification.
In a simulated environment, the conformational flexibility of the cyclohexyl group and its influence on the accessibility of the reactive carbonate center could be investigated. The internal rotations of the phenyl and carbonate groups would also be a key aspect of the molecule's dynamic behavior. acs.org MD simulations can also be used to study the interactions of 4-cyclohexylphenyl carbonate with other molecules, such as solvents or reactants, providing insights into the initial steps of a chemical reaction.
For instance, simulating the interaction of a water molecule with 4-cyclohexylphenyl carbonate could elucidate the mechanism of its hydrolysis. The simulation would likely show the water molecule approaching the electrophilic carbonyl carbon, followed by a nucleophilic attack and subsequent bond cleavage. The energy barriers associated with these steps could be calculated, providing a quantitative measure of the reaction's feasibility.
| Simulation Type | Investigated Phenomenon | Expected Key Findings |
| MD in Water | Hydrolysis pathway | Identification of transition states and energy barriers for the reaction. |
| MD with a Nucleophile | Transesterification reaction | Visualization of the nucleophilic attack and formation of the tetrahedral intermediate. |
| MD in a Polymer Melt | Polymerization dynamics | Understanding the mobility and orientation of the monomer within a polymer matrix. |
Prediction of Catalytic Activity and Selectivity
Computational methods can be used to predict the catalytic activity and selectivity for reactions involving 4-cyclohexylphenyl carbonate. This often involves modeling the interaction of the molecule with a potential catalyst and calculating the energy profile of the catalyzed reaction pathway. The goal is to identify catalysts that can lower the activation energy of a desired reaction, thereby increasing its rate and selectivity.
For the synthesis of polycarbonates from monomers like 4-cyclohexylphenyl carbonate, catalysts are crucial. core.ac.uk Computational studies on similar systems have shown that catalysts can facilitate the reaction by activating the carbonate group or by stabilizing the transition state. For example, density functional calculations have been used to study the reactions of polycarbonate chains with various catalysts, revealing the energy barriers for chain growth. acs.org
In the case of 4-cyclohexylphenyl carbonate, computational screening of different catalysts (e.g., metal alkoxides, organic bases) could be performed. The calculations would focus on the binding energy of the catalyst to the carbonate, the energy of the transition state for the catalyzed reaction, and the potential for side reactions. This would allow for the rational design of catalysts with high activity and selectivity for the desired transformation.
| Catalyst Type | Predicted Role in Reactions of 4-Cyclohexylphenyl Carbonate | Computational Metric for Evaluation |
| Metal Alkoxide | Activation of the carbonyl group for nucleophilic attack. | Binding energy and lowering of the transition state energy. |
| Organic Base | Deprotonation of a nucleophile, increasing its reactivity. | Proton affinity and reaction energy profile. |
| Transition Metal Complex | Coordination to the carbonate and facilitation of bond cleavage. | Coordination energy and catalytic cycle energy profile. |
Modeling of Polymerization Mechanisms Involving Carbonate Esters
The polymerization of carbonate esters is a complex process that can be elucidated through computational modeling. acs.org These models can provide detailed insights into the step-by-step mechanism of polymer chain growth, including initiation, propagation, and termination steps. For a monomer like 4-cyclohexylphenyl carbonate, computational modeling could predict its suitability for polymerization and the properties of the resulting polymer.
Coarse-grained molecular dynamics simulations are particularly useful for studying the large-scale behavior of polymer chains. aps.org In these models, groups of atoms are represented as single beads, which allows for the simulation of longer polymer chains over longer timescales. These simulations can provide information on the polymer's morphology, glass transition temperature, and mechanical properties.
The specific structure of 4-cyclohexylphenyl carbonate, with its bulky cyclohexyl group, would likely influence the properties of a polymer derived from it. The cyclohexyl group would increase the rigidity of the polymer chain and could affect its packing and intermolecular interactions. Modeling the polymerization of this monomer would involve simulating the repetitive addition of monomer units to a growing polymer chain and analyzing the resulting polymer's structure and dynamics.
| Modeling Technique | Aspect of Polymerization Investigated | Predicted Influence of 4-Cyclohexylphenyl Carbonate Structure |
| Quantum Chemistry (DFT) | Reaction energetics of chain propagation. | The bulky cyclohexyl group may sterically hinder the approach of the growing polymer chain. |
| All-Atom MD | Local dynamics and conformation of the growing polymer chain. | The cyclohexyl group will restrict local chain motion and influence packing. |
| Coarse-Grained MD | Overall polymer morphology and thermomechanical properties. | Increased glass transition temperature and modified mechanical strength compared to polymers without the cyclohexyl group. |
Future Research Directions and Unaddressed Challenges
Development of Sustainable Synthesis Routes
A primary challenge in the production of specialty carbonates and the resulting polycarbonates is the reliance on hazardous reagents and petroleum-based feedstocks. Future research will increasingly focus on developing greener, more sustainable synthesis pathways.
A significant area of investigation is the development of non-phosgene routes to produce carbonate monomers. Traditional methods often employ phosgene (B1210022), a highly toxic chemical, or its derivatives. Alternative, greener pathways are being explored, such as the transesterification of diphenyl carbonate with 4-cyclohexylphenol (B75765). rsc.org Research efforts are directed at optimizing these non-phosgene routes to be solvent-free and high-yielding, minimizing waste and environmental impact. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Efficiency
The efficiency and selectivity of carbonate synthesis are heavily dependent on the catalytic system employed. The transesterification reaction for producing bis(4-cyclohexylphenyl) carbonate, for instance, requires effective catalysts to drive the reaction to completion with high purity.
Current research explores a range of catalysts, from simple bases to complex organometallic compounds. Future investigations will focus on several key areas:
Homogeneous vs. Heterogeneous Catalysis: While homogeneous catalysts can offer high activity, their separation from the product mixture is often difficult and costly. The development of robust, reusable heterogeneous catalysts is a major research goal. These catalysts would simplify purification processes, reduce waste, and lower manufacturing costs.
Metal-Free Organic Catalysts: To avoid potential metal contamination in the final polymer, which can be detrimental for electronic or biomedical applications, research into metal-free organic catalysts is gaining traction. rsc.org Systems based on superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown promise in ring-opening polymerization of cyclic carbonates and could be adapted for transesterification reactions. rsc.org
Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. The use of enzymes, such as lipases, for polymerization and monomer synthesis is an emerging field that could offer unprecedented control over polymer structure under mild reaction conditions.
The overarching aim is to design catalysts that are not only highly active and selective but also stable, recyclable, and derived from abundant, non-toxic elements.
Expansion into New Material Applications and Functionalization
While polycarbonates derived from 4-cyclohexylphenol are known for their thermal and optical properties, there is considerable scope for expanding their application range through functionalization and blending.
Future research will likely target the synthesis of copolymers and composites to enhance specific properties. For example, incorporating flexible aliphatic chains into the rigid aromatic backbone can modulate the mechanical properties, such as impact strength and ductility. The synthesis of poly(ether-co-carbonates) is one such avenue being explored.
Another significant area is the development of functional materials for advanced applications. This includes:
Biomedical Devices: Creating biocompatible and biodegradable polycarbonates is a major research thrust. rsc.org By carefully selecting monomers and controlling polymer architecture, materials suitable for medical implants, drug delivery systems, and tissue engineering scaffolds can be designed.
Non-Isocyanate Polyurethanes (NIPUs): Bis-cyclic carbonates can serve as precursors for NIPUs. researchgate.net This avoids the use of toxic isocyanates in polyurethane production, opening up new markets for safer and more sustainable materials in coatings, foams, and elastomers. researchgate.net
Advanced Optical Materials: The inherent transparency and high refractive index of these polycarbonates make them suitable for advanced optical applications. Future work could focus on developing materials with tailored optical properties, such as low birefringence for display screens or high photoelastic constants for sensor applications.
The ability to precisely tune material properties by introducing new functional groups or creating novel polymer architectures will be critical for unlocking the full potential of this class of polycarbonates.
Advanced In-Situ Monitoring of Reaction Processes for Real-Time Optimization
The transition from laboratory-scale synthesis to industrial-scale production requires robust process control and optimization. A significant challenge is the lack of real-time analytical techniques to monitor the reaction as it happens.
Future research will focus on implementing Process Analytical Technology (PAT) for the synthesis of these specialty carbonates and polycarbonates. Advanced in-situ monitoring techniques are essential for understanding reaction kinetics, identifying intermediates, and ensuring consistent product quality.
Key technologies that will be further developed and applied include:
Spectroscopic Methods: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates directly within the reaction vessel. acs.org This allows for precise control over reaction endpoints and can help identify process deviations immediately.
Automated Synthesis Platforms: The integration of in-situ monitoring with automated continuous-flow platforms can accelerate the discovery and optimization of new materials. ibm.com These systems allow for rapid screening of reaction conditions, catalysts, and monomers, significantly reducing the time and resources required for development. ibm.com
Machine Learning and AI: The large datasets generated by in-situ monitoring and automated platforms can be analyzed using machine learning (ML) and artificial intelligence (AI) algorithms. nih.gov These tools can identify complex relationships between process parameters and material properties, enabling predictive modeling and intelligent process optimization. nih.gov
By combining advanced analytics with automated systems, researchers can achieve a deeper understanding of the polymerization process, leading to more efficient, reliable, and scalable manufacturing of high-performance polycarbonates.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 4-cyclohexylphenol derivatives in laboratory settings?
- Answer : Synthesis of 4-cyclohexylphenol derivatives often involves aromatic substitution reactions or cyclohexane ring functionalization. For example, halogenation or acylation can append functional groups to the phenolic ring (e.g., via Friedel-Crafts alkylation) . Characterization typically employs HPLC (≥98% purity) and spectroscopic methods (e.g., NMR, FT-IR) to confirm structural integrity. Moisture content should be controlled (<0.5%) to prevent hydrolysis .
| Key Analytical Parameters |
|---|
| Purity (HPLC) |
| Moisture |
| Structural Confirmation |
Q. How can researchers optimize reaction conditions for phenolic acid derivatives like carbonic acid-cyclohexylphenol conjugates?
- Answer : Pre-experimental designs (e.g., factorial design) are recommended to test variables such as temperature, catalyst concentration, and reaction time. For instance, a 2³ factorial design can identify interactions between variables (e.g., solvent polarity and base strength in esterification) . Replication studies are critical to validate reproducibility, especially when scaling from mg to kg quantities .
Q. What safety protocols are essential when handling phenolic compounds like 4-cyclohexylphenol?
- Answer : Safety data sheets (SDS) for 4-cyclohexylphenol derivatives highlight risks (e.g., R36/37/38: irritant to eyes, respiratory system, and skin). Researchers must use PPE (gloves, goggles) and work in fume hoods. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of carbonic acid-phenol interactions?
- Answer : Linking research to a conceptual framework (e.g., acid-base theory or aromatic electrophilic substitution) clarifies reaction pathways. For example, phenol’s weak acidity (pKa ~10) influences its reactivity with carbonic acid (H₂CO₃), forming unstable intermediates. Computational models (DFT calculations) can predict transition states .
Q. What experimental strategies resolve contradictions in reported bioactivity data for 4-cyclohexylphenol derivatives?
- Answer : Contradictions often arise from methodological variability (e.g., assay conditions, solvent effects). A meta-analysis of existing studies should standardize variables (e.g., IC₅₀ measurement protocols). Re-evaluating results under controlled conditions (e.g., fixed pH, temperature) can isolate confounding factors .
Q. How do researchers design robust assays to study the stability of carbonic acid-phenol conjugates in aqueous environments?
- Answer : A quasi-experimental design with pre-test/post-test controls is effective. For example:
- Control Group : Pure carbonic acid in H₂O.
- Experimental Group : Carbonic acid + 4-cyclohexylphenol.
Measure degradation kinetics via UV-Vis spectroscopy at λ_max = 270 nm (phenolic absorbance). Statistical tools like ANOVA assess significance .
Q. What are the challenges in scaling up lab-scale synthesis of 4-cyclohexylphenol derivatives, and how are they addressed?
- Answer : Scaling introduces issues like heat dissipation and byproduct accumulation. Continuous-flow reactors improve heat management, while in-line purification (e.g., flash chromatography) maintains purity. Pilot studies at 1–10 kg scales are advised before industrial translation .
Methodological Considerations
Q. How should researchers validate novel synthetic routes for cyclohexylphenol-carbonic acid hybrids?
- Answer : Cross-validate results using orthogonal techniques:
- Step 1 : Confirm product identity via HRMS and ¹³C-NMR.
- Step 2 : Assess purity via HPLC with dual detectors (UV and ELSD).
- Step 3 : Replicate under independent conditions to rule out lab-specific artifacts .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in phenolic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
